molecular formula C10H16ClNO B13177348 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

Cat. No.: B13177348
M. Wt: 201.69 g/mol
InChI Key: NLQNUNBLZIEESJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor to introduce the chloro group .

Industrial Production Methods

it is likely that similar chlorination reactions are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-chloropropan-1-one

InChI

InChI=1S/C10H16ClNO/c11-6-4-10(13)12-7-5-8-2-1-3-9(8)12/h8-9H,1-7H2

InChI Key

NLQNUNBLZIEESJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C2C1)C(=O)CCCl

Origin of Product

United States

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